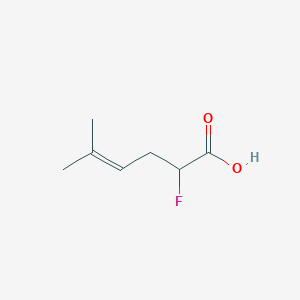

2-Fluoro-5-methylhex-4-enoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-fluoro-5-methylhex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO2/c1-5(2)3-4-6(8)7(9)10/h3,6H,4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULNKEJOWDVYGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C(=O)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Analytical Characterization of 2 Fluoro 5 Methylhex 4 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a fluorinated organic compound like 2-Fluoro-5-methylhex-4-enoic acid, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

¹H NMR Spectroscopy: This technique would be used to identify the number and types of hydrogen atoms in this compound. The expected spectrum would show distinct signals for the protons of the methyl groups, the methylene (B1212753) protons, the vinylic proton, and the proton on the carbon bearing the fluorine atom. The chemical shifts (δ) of these signals would be influenced by their local electronic environment. For instance, the proton at the C2 position would appear as a doublet of doublets due to coupling with the adjacent fluorine atom and the neighboring proton.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would reveal all the unique carbon environments in the molecule. Key signals would include those for the carboxylic acid carbon, the olefinic carbons (C4 and C5), the carbon bonded to fluorine (C2), and the aliphatic carbons. The C-F coupling constants are a powerful diagnostic tool, with the carbon directly bonded to fluorine exhibiting a large one-bond coupling constant (¹JCF).

¹⁹F NMR Spectroscopy: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. acs.org For this compound, the ¹⁹F NMR spectrum would likely show a single multiplet, with its chemical shift providing information about the electronic environment of the fluorine atom. The large chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap. nih.gov

Predicted ¹H and ¹³C NMR Data for this compound (based on general principles, not experimental data):

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 10-12 | 170-180 |

| CH-F | 4.5-5.5 | 85-95 (d, ¹JCF ≈ 170-200 Hz) |

| CH₂ | 2.2-2.8 | 30-40 |

| =CH | 5.0-6.0 | 115-140 |

| =C(CH₃)₂ | - | 120-150 |

| C(CH₃)₂ | 1.6-1.8 | 20-30 |

Note: This table represents predicted values and is for illustrative purposes only. Actual experimental data is required for accurate assignment.

To unambiguously assign the signals and determine the connectivity of atoms, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons, for example, between the proton at C2 and the methylene protons at C3, and between the methylene protons and the vinylic proton at C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for identifying the carbon skeleton. For instance, correlations would be expected between the carboxylic proton and the C1 and C2 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can be used to determine the stereochemistry of the double bond (E/Z configuration) by observing through-space interactions between protons.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-resolution mass spectrometry would provide a highly accurate mass measurement for the molecular ion of this compound (C₇H₁₁FO₂). This allows for the determination of its elemental composition, confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Expected HRMS Data for this compound:

| Ion | Calculated m/z |

| [M+H]⁺ | 147.0765 |

| [M+Na]⁺ | 169.0584 |

| [M-H]⁻ | 145.0619 |

Note: These values are calculated based on the molecular formula and have not been experimentally verified.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion). The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation pathways would likely include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). The fragmentation pattern would help to confirm the connectivity of the molecule.

Hypothetical MS/MS Fragmentation of [M+H]⁺ for this compound:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 147.0765 | 129.0659 | H₂O |

| 147.0765 | 119.0718 | CO |

| 147.0765 | 101.0664 | H₂O + CO |

| 147.0765 | 87.0441 | HF + CO |

Note: This table represents a hypothetical fragmentation pattern and is for illustrative purposes only.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700-1725 cm⁻¹ would correspond to the C=O stretch of the carboxylic acid. The C=C stretching vibration of the alkene would appear around 1640-1680 cm⁻¹. The C-F bond would likely produce a strong absorption in the 1000-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond, being more polarizable, would typically show a strong signal in the Raman spectrum. The symmetric vibrations of the molecule would also be more Raman active.

Expected Vibrational Frequencies for this compound:

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C=O (Carboxylic Acid) | 1700-1725 | Moderate |

| C=C (Alkene) | 1640-1680 | Strong |

| C-F | 1000-1400 | Moderate to Weak |

Note: These are general ranges for the indicated functional groups and not specific experimental data for the title compound.

Chiroptical Methods for Absolute Stereochemical Assignment at C2

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry. cam.ac.uk For this compound, which possesses a stereogenic center at the C2 position, chiroptical methods are paramount. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. The most powerful of these methods for a molecule like this is Vibrational Circular Dichroism (VCD).

VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, has emerged as a robust technique for determining absolute configurations. cam.ac.uklibretexts.org Unlike methods that require crystalline samples or the presence of a chromophore near the stereocenter, VCD can be performed on the molecule in solution and does not necessitate derivatization. libretexts.org

The process of assigning the absolute configuration of this compound using VCD involves a synergistic approach combining experimental measurements with quantum chemical calculations. mu.edu.iq The experimental VCD spectrum of one enantiomer is recorded. Concurrently, theoretical VCD spectra for both the (R) and (S) enantiomers are calculated using density functional theory (DFT). The absolute configuration is then assigned by comparing the experimental spectrum to the calculated spectra. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers provides a confident assignment of the absolute configuration.

Several factors must be carefully considered for the accurate prediction of VCD spectra for fluorinated carboxylic acids:

Conformational Flexibility: The molecule's various conformations in solution must be computationally identified, and their VCD spectra calculated. The final theoretical spectrum is a Boltzmann-weighted average of the individual conformer spectra. mu.edu.iq

Solvation Effects: The interaction of the carboxylic acid with solvent molecules can significantly influence the VCD spectrum. Explicitly modeling solvent molecules, particularly those capable of hydrogen bonding, is often necessary for accurate predictions. cam.ac.uk For instance, solvents like acetonitrile-d3 (B32919) and dimethylsulfoxide-d6 have been shown to be important to consider explicitly in spectral analysis of chiral carboxylic acids. cam.ac.uk

Computational Functionals: The choice of the DFT functional is critical for accurately predicting the vibrational frequencies and rotational strengths, especially for the C-F stretching modes. The M06-2X functional has been demonstrated to be superior to more common functionals like B3LYP for predicting the C–F normal modes in highly fluorinated carboxylic acids. mu.edu.iq

An illustrative workflow for the VCD-based absolute configuration assignment of this compound is presented in the table below.

| Step | Description | Key Considerations |

| 1. Sample Preparation | The enantiomerically pure or enriched sample of this compound is dissolved in a suitable solvent (e.g., CDCl₃, CCl₄). | Solvent must be transparent in the IR region of interest. Concentration should be optimized to observe monomer and potentially dimer signals. |

| 2. VCD Spectrum Measurement | The VCD and infrared absorption spectra are recorded on a VCD spectrometer. | A sufficient signal-to-noise ratio is crucial for reliable interpretation. |

| 3. Conformational Search | A systematic computational search for all low-energy conformers of both (R)- and (S)-2-Fluoro-5-methylhex-4-enoic acid is performed. | Both monomeric and dimeric forms should be considered. |

| 4. Quantum Chemical Calculations | The geometries, energies, and VCD and IR spectra of all significant conformers are calculated using DFT (e.g., M06-2X/aug-cc-pVTZ). | The choice of functional and basis set is critical for accuracy. mu.edu.iq |

| 5. Spectral Simulation | The calculated spectra of the individual conformers are Boltzmann-averaged to generate the final theoretical VCD spectra for the (R) and (S) enantiomers. | The accuracy of the relative energies of the conformers directly impacts the final simulated spectrum. |

| 6. Comparison and Assignment | The experimental VCD spectrum is visually and/or quantitatively compared with the simulated spectra of the (R) and (S) enantiomers. | A high degree of similarity between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. mu.edu.iq |

While Electronic Circular Dichroism (ECD) is another chiroptical technique, its application to this compound might be less straightforward. The chromophore responsible for UV absorption (the α,β-unsaturated carboxylic acid system) is directly attached to the stereocenter, which is favorable. However, the conformational flexibility of the molecule can lead to complex ECD spectra that are challenging to interpret without high-level computational analysis.

X-ray Crystallography for Solid-State Structure Determination of Analogues or Derivatives

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. While obtaining a single crystal of this compound itself suitable for X-ray diffraction may be challenging, the analysis of its crystalline derivatives or structurally similar compounds can offer invaluable insights into its preferred conformation and intermolecular interactions.

A common structural motif for carboxylic acids in the solid state is the formation of hydrogen-bonded dimers. nih.gov In this arrangement, two molecules are held together by a pair of hydrogen bonds between their carboxyl groups, forming a cyclic eight-membered ring. This dimerization is a very strong and predictable intermolecular interaction that often dictates the crystal packing.

For instance, the crystal structure of perfluorononanoic acid reveals that the molecules form such hydrogen-bonded dimers. nih.gov Although this is a saturated and perfluorinated analogue, the fundamental dimer structure is highly likely to be present in the crystal lattice of this compound as well.

The crystal packing of a derivative of this compound would reveal:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. This would provide experimental validation of the lowest energy conformation predicted by computational methods. Key parameters would include the planarity of the C=C-C=O system and the orientation of the fluoro and methylhexenyl substituents.

Stereochemical Confirmation: For a chiral crystal (a crystal that packs in a chiral space group), the absolute configuration determined by X-ray crystallography (using anomalous dispersion) is considered the gold standard and can be used to validate the assignments made by chiroptical methods.

The table below summarizes the expected crystallographic data and the insights that could be gained from a hypothetical crystalline derivative of this compound.

| Parameter | Expected Value/Observation | Significance |

| Crystal System | Monoclinic or Orthorhombic | Provides basic information about the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c (centrosymmetric for a racemate), P2₁2₁2₁ (chiral for an enantiopure sample) | Indicates the symmetry elements present in the crystal and whether the crystal is chiral. |

| Unit Cell Dimensions | Dependent on molecular size and packing | Defines the size and shape of the repeating unit of the crystal lattice. |

| Key Intermolecular Interaction | Carboxylic acid hydrogen-bonded dimer | Confirms the dominant packing motif. |

| C2-F Bond Length | ~1.35 - 1.40 Å | Provides an experimental value for a key structural parameter. |

| C=C-C=O Torsion Angle | Close to 180° (s-trans) or 0° (s-cis) | Defines the planarity and conformation of the conjugated system. |

Reactivity and Mechanistic Studies of 2 Fluoro 5 Methylhex 4 Enoic Acid

Reaction Pathways and Mechanisms Associated with Fluoroalkenes and Carboxylic Acids

Radical Addition Reactions Involving Alpha,Beta-Unsaturated Carboxylic Acids

Alpha,beta-unsaturated carboxylic acids are known to participate in radical addition reactions. The double bond in these systems can react with radical species, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The reaction is typically initiated by a radical initiator, and the regioselectivity of the addition is influenced by the stability of the resulting radical intermediate. For 2-Fluoro-5-methylhex-4-enoic acid, the presence of the electron-withdrawing fluorine atom at the α-position influences the electronic distribution of the double bond.

In a related context, the formation of fluorinated carboxylic acids can occur through the reaction of perfluoroalkyl radicals with carbon dioxide. fluorine1.ru This points to the feasibility of radical species reacting at or near a carboxyl group. fluorine1.ru Furthermore, radical-mediated decarboxylation processes are well-documented. For instance, aliphatic carboxylic acids can be converted to their corresponding trifluoromethyl analogues through a process involving the generation of an alkyl radical via photoredox and copper catalysis. nih.gov This process involves the extrusion of CO2 from a carboxyl radical to generate an alkyl radical, which is then trapped. nih.gov While this is a transformation of the carboxyl group, it underscores the stability and accessibility of radical intermediates derived from carboxylic acids.

Nucleophilic and Electrophilic Attack on Fluorinated Unsaturated Systems

The electronic nature of this compound is heavily influenced by both the fluorine atom and the carboxylic acid group. The fluorine atom is highly electronegative, creating a partial positive charge on the carbon it is attached to (the α-carbon). youtube.com The carboxylic acid group is also electron-withdrawing. Together, they make the C=C double bond electron-deficient, particularly at the β-carbon.

Nucleophilic Attack: Due to the electron-deficient nature of the β-carbon, the double bond in this compound is susceptible to conjugate nucleophilic addition, also known as Michael Addition. libretexts.orglibretexts.org In this type of reaction, a nucleophile attacks the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. libretexts.org Subsequent protonation at the α-carbon yields the saturated product. libretexts.org Common nucleophiles for this reaction include amines and carbanions. libretexts.orglibretexts.org The general mechanism involves the attack of a nucleophile on the electron-poor β-carbon of an α,β-unsaturated carbonyl system. libretexts.orglibretexts.org The presence of the α-fluoro substituent is expected to enhance the electrophilicity of the β-carbon, potentially increasing the rate of nucleophilic attack compared to its non-fluorinated counterpart.

Electrophilic Attack: Conversely, the electron-withdrawing effects of the fluorine and carboxyl groups deactivate the double bond towards electrophilic attack. wikipedia.org Electrophiles are electron-seeking species and preferentially react with electron-rich double bonds. youtube.com While reactions like the addition of hydrogen halides can occur, they may proceed slower than with simple alkenes. libretexts.org In the addition of unsymmetrical electrophilic reagents to α,β-unsaturated acids, the reaction is initiated by the protonation of the carbonyl oxygen. libretexts.org This creates a delocalized carbocation with positive charge density on both the β-carbon and the carboxyl carbon. libretexts.org Subsequent attack by a nucleophile, such as a bromide ion, occurs at the β-carbon, leading to an anti-Markovnikov addition product. libretexts.org The development of electrophilic fluorination reagents, such as those containing N-F bonds, has provided methods for adding fluorine across double bonds, but these generally work best on electron-rich substrates. wikipedia.org

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can undergo numerous transformations. For fluorinated carboxylic acids, these reactions proceed in a similar fashion to their non-fluorinated analogs, although reaction rates and conditions may be modified by the presence of fluorine.

Key transformations include:

Esterification: Reaction with an alcohol under acidic catalysis yields the corresponding ester.

Amide Formation: Conversion to an acyl chloride (using, for example, thionyl chloride) followed by reaction with an amine produces an amide.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 2-fluoro-5-methylhex-4-en-1-ol.

Decarboxylation: While challenging, decarboxylation removes the -COOH group. A specific method, fluorodecarboxylation, replaces the carboxyl function with a fluorine atom using reagents like xenon difluoride. researchgate.netcdnsciencepub.com This reaction proceeds via a fluoroxenon ester intermediate. researchgate.netcdnsciencepub.com For primary and secondary acids, the mechanism is proposed to be a nucleophilic displacement by fluoride (B91410). researchgate.netcdnsciencepub.com

Decarboxylative Trifluoromethylation: This process converts the carboxylic acid into a trifluoromethyl group through a combination of photoredox and copper catalysis. nih.gov

The table below summarizes some potential transformations of the carboxylic acid group in this compound.

| Starting Functional Group | Reagent(s) | Product Functional Group |

| Carboxylic Acid | R'-OH, H⁺ | Ester |

| Carboxylic Acid | 1. SOCl₂ 2. R'₂NH | Amide |

| Carboxylic Acid | LiAlH₄ | Primary Alcohol |

| Carboxylic Acid | XeF₂ | Fluoroalkane (Fluorodecarboxylation) |

| Carboxylic Acid | CF₃ source, Photoredox/Cu catalyst | Trifluoromethyl Group |

Reactivity at the Alkene Double Bond (e.g., hydrogenation, epoxidation, dihydroxylation)

The alkene double bond in this compound can undergo various addition reactions.

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) will reduce the carbon-carbon double bond to a single bond, yielding 2-fluoro-5-methylhexanoic acid. This reaction is generally robust and effective for most alkenes.

Epoxidation: The double bond can be converted to an epoxide, a three-membered cyclic ether, using a peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgyoutube.com The reaction involves the syn-addition of an oxygen atom across the double bond. libretexts.org The rate of epoxidation is sensitive to the electronic nature of the alkene; more nucleophilic (electron-rich) double bonds react faster. libretexts.org The electron-withdrawing nature of the α-fluoro and carboxyl groups in the target molecule would likely decrease the nucleophilicity of the double bond, potentially requiring more forcing conditions for epoxidation compared to a simple alkene.

Dihydroxylation: This reaction adds a hydroxyl (-OH) group to each carbon of the double bond, forming a diol. The stereochemical outcome depends on the reagents used.

Anti-dihydroxylation: This is typically achieved in a two-step process involving epoxidation followed by acid-catalyzed ring-opening with water. libretexts.orgchemistrysteps.com The water molecule acts as a nucleophile, attacking one of the epoxide carbons from the face opposite the epoxide oxygen, resulting in a trans-diol. libretexts.orgchemistrysteps.com

Syn-dihydroxylation: This can be accomplished directly using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). youtube.com These reagents form a cyclic intermediate (a cyclic osmate or manganate (B1198562) ester) with the alkene, which is then hydrolyzed to give a cis-diol, where both hydroxyl groups are on the same face of the original double bond. youtube.com

The table below summarizes these addition reactions at the alkene moiety.

| Reaction | Reagent(s) | Product | Stereochemistry |

| Hydrogenation | H₂, Pd/C | Saturated Carboxylic Acid | Syn-addition |

| Epoxidation | m-CPBA | Epoxide | Syn-addition |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Diol | Anti-addition |

| Syn-dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | Diol | Syn-addition |

Influence of Fluorine on Reaction Kinetics and Thermodynamics

The introduction of fluorine into an organic molecule has profound effects on its physical and chemical properties, influencing both reaction thermodynamics and kinetics.

Thermodynamic Effects: The carbon-fluorine bond is exceptionally strong, contributing to the thermal stability of fluorinated compounds. acs.orgelsevierpure.com Computational studies on fluorinated carboxylic acids have quantified the bond dissociation energies (BDEs). acs.orgelsevierpure.com

The table below shows typical BDE ranges for relevant bonds in fluorinated carboxylic acids. acs.orgelsevierpure.com

| Bond Type | Bond Dissociation Energy (kcal/mol) |

| C–F | 101–125 |

| C–H | 89–104 |

| O–H | 109–113 |

The high BDE of the C-F bond indicates that it is thermodynamically costly to break, rendering the molecule resistant to certain degradation pathways. acs.orgelsevierpure.com Furthermore, the high electronegativity of fluorine strongly influences the acidity of the carboxylic acid group. Fluorine substitution increases the acidity (lowers the pKa) of the carboxyl group due to the inductive withdrawal of electron density, which stabilizes the resulting carboxylate anion. nih.gov This effect is strongest when the fluorine is close to the carboxyl group, as is the case in this compound.

Kinetic Effects: Fluorine's influence on reaction kinetics is complex. The electron-withdrawing effect can activate or deactivate substrates depending on the reaction mechanism.

Activation: For nucleophilic attacks, such as the Michael addition discussed in section 4.1.2, the electron-withdrawing fluorine atom makes the β-carbon more electrophilic and thus more susceptible to attack, likely increasing the reaction rate.

Deactivation: For electrophilic attacks on the double bond, the fluorine atom reduces the electron density of the π-system, making it less nucleophilic and slowing the rate of reaction with electrophiles. wikipedia.org

Acidity: The increased acidity of the carboxyl group can affect the rates of acid- or base-catalyzed reactions. For example, in base-mediated functional group transformations of the carboxyl moiety, the initial deprotonation step will be faster. Studies on the binding of fluorinated sulfonamides to carbonic anhydrase have shown that fluorination patterns can have complex effects on the kinetics of binding. nih.gov

Mechanistic Degradation Pathways and Environmental Fate of Fluorinated Carboxylic Acids

While specific degradation data for this compound is not available, its environmental fate can be inferred from studies on other fluorinated carboxylic acids (FCAs) and perfluorinated carboxylic acids (PFCAs). The persistence of these compounds is a significant environmental concern. rsc.orgnih.gov

Several degradation pathways have been identified for related compounds:

Reductive Degradation: Under anaerobic conditions, some unsaturated FCAs can undergo microbial reductive defluorination. nih.gov The presence of a C=C double bond is often crucial for initiating biotransformation. nih.gov Studies show that α,β-unsaturation can facilitate reductive defluorination or hydrogenation pathways. nih.gov For this compound, the double bond could serve as a site for initial microbial attack.

Thermal Decomposition: At high temperatures, as in incineration, PFCAs degrade through mechanisms that can involve HF elimination from the acid head group to form unstable intermediates like α-lactones. rsc.org These intermediates can then decompose further, shortening the carbon chain. rsc.org For perfluoroalkyl ether carboxylic acids (PFECAs), thermal degradation can also proceed via cleavage of C-O or C-C bonds. acs.orgnih.govacs.org The weakest C-C bond in some short-chain PFCAs is the one between the α- and β-carbons. nih.govacs.org

Atmospheric Degradation: In the atmosphere, a potential degradation pathway for FCAs is reaction with hydroxyl (OH) radicals. researchgate.net The rate of this reaction, however, is often slow, leading to long atmospheric lifetimes for many PFCAs. researchgate.net For these compounds, wet and dry deposition are considered the major atmospheric removal mechanisms. researchgate.net

The strong C-F bond generally imparts high stability to fluorinated organic molecules, making them resistant to many natural degradation processes. nih.gov However, the presence of the C=C double bond and C-H bonds in this compound makes it significantly more susceptible to degradation than its perfluorinated counterparts.

Hydrated Electron-Mediated Degradation of Perfluoroalkyl Ether Carboxylic Acids as Analogues

The degradation of perfluoroalkyl ether carboxylic acids (PFECAs) by hydrated electrons (e-aq) offers a valuable comparative framework for understanding the potential reductive defluorination of this compound. Research on PFECAs reveals key structure-reactivity relationships that are likely to influence the degradation of other fluorinated organic acids.

A comparative study on the degradation of various per- and polyfluoroalkyl substances (PFASs) highlighted the differences in decay rates and defluorination efficiencies. The table below summarizes key findings from a study on the degradation of representative PFASs by hydrated electrons.

| Compound Type | Example Compound | Parent Compound Decay | Defluorination Percentage | Key Observation |

| Traditional PFCA | Perfluoroheptanoic acid | Faster initial decay | ~55% | Slower and less complete defluorination compared to linear PFECA. |

| Traditional PFCA | Perfluorononanoic acid | Faster initial decay | ~58% | Slower and less complete defluorination compared to linear PFECA. |

| Linear PFECA | - | Slower initial decay | ~75% | Deeper defluorination than traditional PFCAs. |

| Branched PFECA | - | Slowest initial decay | ~40% | Slower rate and lower extent of defluorination. |

This table is generated based on comparative data presented in research on PFECA degradation. acs.org

Photolysis and Defluorination Mechanisms in Fluorinated Compounds

The photolytic degradation of fluorinated carboxylic acids is another important area of research that can provide analogous insights into the behavior of this compound. Studies on the direct photolysis of PFCAs and other fluorinated acids, particularly using far-UVC irradiation (e.g., 222 nm), have shown that decarboxylation is a critical initial step in their degradation. nih.govacs.org

Upon UV irradiation, the C-C bond between the perfluoroalkyl chain and the carboxylate group can cleave, leading to the formation of a perfluoroalkyl radical and the loss of CO2. nih.gov This initial decarboxylation is crucial for the subsequent degradation to occur. nih.gov The resulting radicals can then undergo further reactions, often leading to a step-wise shortening of the fluoroalkyl chain and the release of fluoride ions. nih.govacs.org

The efficiency of photolytic degradation is influenced by several factors, including the chain length of the fluorinated acid. Longer-chain PFCAs tend to degrade more slowly than their shorter-chain counterparts, a trend that is related to their molar absorptivity and may also be influenced by structural factors like pKa and the stability of the resulting perfluoroalkyl radicals. nih.govacs.org

The presence of other functional groups and structural features, such as unsaturation in fluorotelomer unsaturated carboxylic acids (FTUCAs), can also significantly affect photolytic reactivity. nih.govacs.org For this compound, the presence of the double bond in conjugation with the carboxylic acid could influence its absorption of UV light and the stability of any resulting radical intermediates, potentially leading to different degradation pathways compared to saturated PFCAs.

Visible light-promoted photoredox catalysis has also emerged as a powerful method for the decarboxylative fluorination of aliphatic carboxylic acids. nih.gov In these systems, a photocatalyst absorbs light and initiates a single-electron transfer from the carboxylate, leading to the formation of a carboxyl radical. This radical rapidly extrudes CO2 to form an alkyl radical, which can then be trapped by a fluorine source. nih.gov This type of reaction highlights the potential for radical-based transformations of carboxylic acids like this compound under photolytic conditions.

The table below presents data on the quantum yields and photolysis rate constants for the degradation of various PFASs under 222 nm irradiation, illustrating the variability in photoreactivity among different classes of fluorinated compounds.

| Compound Class | Example Compounds | Photolysis Rate Constant (k222 nm) (L·Einstein−1) | Quantum Yield (Φ222 nm) |

| PFCAs | Various | 8.19–34.76 | 0.031–0.158 |

| FTUCAs | 8:2 FTUCA | - | - |

| GenX | - | - | - |

This table is based on data from a study on the direct photolysis of PFASs at 222 nm. nih.govacs.org

Theoretical and Computational Investigations of 2 Fluoro 5 Methylhex 4 Enoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are a cornerstone for investigating the intrinsic properties of molecules like 2-Fluoro-5-methylhex-4-enoic acid. These computational techniques allow for the detailed examination of electronic distribution and the three-dimensional arrangement of atoms.

Hartree-Fock (HF) theory and Density Functional Theory (DFT) are two principal ab initio and density-based computational methods used to approximate the solution of the Schrödinger equation for a multi-electron system. youtube.comresearchgate.net HF theory, while foundational, approximates the electron-electron interaction by considering each electron in the average field of all others, neglecting electron correlation. reddit.com DFT, on the other hand, includes effects of electron correlation through an exchange-correlation functional, generally providing more accurate results for many molecular properties. researchgate.netcam.ac.uk

For this compound, these methods are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. DFT, with functionals like B3LYP or PBE, combined with a suitable basis set (e.g., 6-311+G(d,p)), is expected to yield a highly accurate representation of the molecule's structure. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP) |

|---|---|---|

| Bond Length | C=C | ~1.34 Å |

| C-F | ~1.38 Å | |

| C=O | ~1.21 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | F-C2-C3 | ~109.5° |

| C4=C5-C6 | ~125.0° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual values would be determined by specific computational studies.

Mulliken charge analysis provides a means of estimating the partial atomic charges in a molecule, offering insights into the electronic distribution. researchgate.net For this compound, this analysis would likely show a significant negative charge on the fluorine and oxygen atoms due to their high electronegativity, and positive charges on the adjacent carbon atoms.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this compound, the MEP surface would highlight the electronegative oxygen atoms of the carboxylic acid group and the fluorine atom as sites of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.

Table 2: Illustrative Mulliken Charges for Selected Atoms in this compound

| Atom | Mulliken Charge (e) |

|---|---|

| F | -0.35 |

| O (carbonyl) | -0.55 |

| O (hydroxyl) | -0.65 |

| C1 | +0.70 |

Note: These values are illustrative and would be quantified by specific calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. researchgate.netacs.org

For this compound, the HOMO is likely to be localized on the C=C double bond and the oxygen atoms of the carboxylic acid, which are the primary sites for electrophilic attack. The LUMO is expected to be distributed over the carboxylic acid group, particularly the C=O bond, making it susceptible to nucleophilic attack.

Table 3: Illustrative HOMO-LUMO Energies and Gap for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Note: These are representative energy values; actual values depend on the computational method and basis set used.

Conformational Analysis and Stereochemical Predictions

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape and stereochemistry.

The fluorine gauche effect is a stereoelectronic interaction that describes the tendency of a fluorine atom to be in a gauche conformation (a dihedral angle of approximately 60°) relative to an adjacent electron-withdrawing group or another fluorine atom, rather than the sterically less hindered anti conformation. rsc.orgnih.govrsc.org This effect is attributed to hyperconjugation, a stabilizing interaction between the C-H bonding orbital and the C-F antibonding orbital (σC-H → σ*C-F). researchgate.netnih.gov

In this compound, the fluorine gauche effect would influence the conformation around the C2-C3 bond. The electron-withdrawing carboxylic acid group at C1 would promote a gauche relationship between the fluorine atom at C2 and the C1-C(O)OH bond. This would lead to a preferred conformation where the F-C2-C3-C4 dihedral angle is approximately 60°.

The presence of a carbon-carbon double bond at the C4-C5 position in this compound gives rise to geometric isomerism, specifically E/Z isomerism. studymind.co.uk The designation of E (entgegen, opposite) or Z (zusammen, together) is determined by the Cahn-Ingold-Prelog (CIP) priority rules. chemguide.co.uk

For the double bond at C4-C5:

At C4, the connected groups are -H and -C(F)H-COOH. The -C(F)H-COOH group has a higher priority than -H.

At C5, the connected groups are -CH3 and -CH3. In this case, since the two groups are identical, for the purpose of illustrating the concept with a slight modification, let's assume a hypothetical related structure where one methyl group is replaced by an ethyl group. In such a case, the ethyl group would have a higher priority than the methyl group.

In the actual this compound, the groups at C5 are two methyl groups from the isopropylidene moiety, meaning there is no E/Z isomerism at this position as drawn. However, if the structure were, for example, this compound where the double bond is between C4 and C5, and C5 is bonded to a hydrogen and a methyl group, then E/Z isomerism would be possible.

Let's consider the named compound as having the structure (CH3)2C=CH-CH(F)-COOH. In this case, the double bond is at the 4,5-position. The substituents on C4 are H and -CH(F)COOH. The substituents on C5 are two -CH3 groups. Since C5 has two identical substituents, there is no E/Z isomerism.

If we consider the isomeric structure 2-fluoro-5-methylhex-3-enoic acid, CH3-CH(CH3)-CH=C(F)-COOH, then we can analyze the E/Z isomerism at the C3-C4 double bond.

At C3, the groups are -CH(CH3)2 and -H. The isopropyl group has higher priority.

At C4, the groups are -F and -COOH. The fluorine atom has a higher atomic number than the carbon of the carboxyl group, but the carboxyl group as a whole has a higher priority based on the atoms attached to the carbon.

This highlights the importance of precise nomenclature in determining stereochemical features. For the named compound, this compound, with the structure (CH3)2C=CH-CH(F)-COOH, E/Z isomerism is not present at the double bond.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry provides indispensable tools for elucidating the complex mechanisms of chemical reactions. For the synthesis of this compound, understanding the reaction pathways, transition states, and intermediates is crucial for optimizing reaction conditions and improving yields.

Transition State Modeling and Reaction Pathway Characterization

The synthesis of this compound can be envisioned through several routes, with the electrophilic fluorination of a 5-methylhex-4-enoic acid precursor being a plausible pathway. Density Functional Theory (DFT) calculations are a cornerstone for modeling such reactions. By employing DFT, the geometries of reactants, transition states, intermediates, and products along a proposed reaction coordinate can be optimized, and their corresponding energies can be calculated. researchgate.net

A likely mechanism for the electrophilic fluorination of the double bond in a precursor to this compound involves the attack of the alkene on an electrophilic fluorine source, such as Selectfluor. Computational studies on analogous systems, like the allylic fluorination of styrenes, reveal a sequential process. researchgate.netresearchgate.net The initial step is the formation of a fluoronium-ion-like intermediate or a β-fluorocarbocation. The subsequent ring-opening or rearrangement of this intermediate leads to the final product.

A hypothetical reaction pathway for the fluorination of a 5-methylhex-4-enoic acid derivative could involve the formation of a cyclic fluoronium intermediate. The subsequent attack by a nucleophile, either an external species or the carboxylate group intramolecularly, would lead to the final product. Competing pathways, such as direct attack at the C2 or C4 position, can be computationally explored to predict the regioselectivity of the fluorination. The relative energy barriers of the transition states for these competing pathways would determine the major product.

For a comprehensive understanding, the role of the solvent is often included in the calculations using implicit or explicit solvent models. The solvent can significantly influence the stability of charged intermediates and transition states, thereby altering the reaction pathway and kinetics.

In Silico Reaction Screening and Catalyst Design for Fluorination

Computational methods are increasingly used for the in silico screening of potential catalysts and reaction conditions, accelerating the discovery of efficient and selective synthetic routes. acs.org For the synthesis of this compound, designing a catalyst that can control the regioselectivity and stereoselectivity of the fluorination is a significant challenge.

Computational catalyst design involves several stages. Initially, a library of potential catalyst candidates is generated based on known catalytic motifs or novel designs. The performance of each candidate is then evaluated computationally. This often involves calculating the energy profile of the catalyzed reaction, with a focus on the key selectivity-determining transition states.

For the fluorination of an unsaturated carboxylic acid, a catalyst could be designed to pre-organize the substrate and the fluorinating agent in the transition state, favoring the formation of the desired isomer. For example, a chiral catalyst could be designed to create a chiral pocket that preferentially binds one enantiomer of the substrate or directs the attack of the fluorinating agent to one face of the double bond, leading to an enantioselective synthesis of this compound. nih.gov

The interaction between the catalyst and the substrate can be analyzed using various computational tools, such as non-covalent interaction (NCI) plots, to understand the nature of the forces (e.g., hydrogen bonding, van der Waals interactions) that govern the catalyst's selectivity. The electronic properties of the catalyst can also be tuned in silico by modifying its substituents to enhance its catalytic activity.

A hypothetical workflow for designing a catalyst for the regioselective fluorination of a 5-methylhex-4-enoic acid derivative could involve:

Selection of a Catalyst Scaffold: Based on known catalysts for fluorination reactions, a suitable scaffold, such as a chiral phosphoric acid or a transition metal complex, is chosen.

Generation of a Virtual Library: A library of catalyst variants is created by modifying the substituents on the scaffold.

High-Throughput Screening: The energy barriers for the desired and undesired reaction pathways are calculated for each catalyst in the library using a computationally efficient method.

Lead Candidate Refinement: The most promising candidates from the initial screening are then subjected to more accurate and computationally demanding calculations to refine the prediction of their performance.

This in silico approach can significantly reduce the experimental effort required to identify an optimal catalyst.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which can be invaluable for the structural elucidation of novel compounds like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly sensitive to the local electronic environment of the nuclei, and computational methods can predict chemical shifts with increasing accuracy. nih.govnsf.gov

The prediction of NMR chemical shifts, especially for the ¹⁹F nucleus, is a challenging task due to the high sensitivity of the fluorine chemical shift to the molecular environment. Density Functional Theory (DFT) is the most widely used method for this purpose. The general approach involves optimizing the geometry of the molecule and then calculating the NMR shielding tensors using a suitable DFT functional and basis set. The chemical shifts are then obtained by referencing the calculated shielding values to a standard compound, such as CFCl₃ for ¹⁹F NMR.

Several factors influence the accuracy of the predicted NMR chemical shifts:

Choice of DFT Functional: Different functionals can yield significantly different results. Functionals like B3LYP, ωB97XD, and M06-2X have been shown to provide good accuracy for ¹⁹F NMR predictions. nsf.govworktribe.com

Basis Set: The choice of basis set is crucial. For fluorine, basis sets that include polarization and diffuse functions, such as 6-31+G(d,p) or the augmented correlation-consistent basis sets (e.g., aug-cc-pVDZ), are generally required to accurately describe the electron distribution around the fluorine atom. nsf.govworktribe.com

Solvent Effects: As NMR spectra are typically recorded in solution, including the effect of the solvent in the calculations is important. This is often done using implicit solvent models like the Polarizable Continuum Model (PCM). nsf.gov

Conformational Averaging: For flexible molecules like this compound, multiple conformations may be populated at room temperature. The predicted NMR spectrum should be a Boltzmann-weighted average of the spectra of all significant conformers.

The predicted NMR spectrum can be used to confirm the structure of the synthesized molecule by comparing the calculated chemical shifts with the experimental data. Discrepancies between the predicted and experimental spectra can point to an incorrect structural assignment or the presence of unexpected conformational or electronic effects.

Table 1: Computational Methods for Predicting ¹⁹F NMR Chemical Shifts

| Methodology | Typical DFT Functional | Recommended Basis Set | Key Considerations | Expected Accuracy (RMSE) |

|---|---|---|---|---|

| Gas-Phase Calculation | B3LYP, ωB97XD | 6-31+G(d,p), aug-cc-pVDZ | Computationally less expensive, suitable for non-polar molecules. | ~3-7 ppm |

| Implicit Solvent Model (PCM) | ωB97XD, M06-2X | 6-311+G(2d,p), pcSseg-2 | Accounts for bulk solvent effects, crucial for polar molecules. | ~2-5 ppm |

| Explicit Solvent Model (QM/MM) | B3LYP, PBE0 | 6-31G(d) for QM region | Includes specific solute-solvent interactions, computationally intensive. | ~1-4 ppm |

| Conformational Averaging | Any of the above | Any of the above | Essential for flexible molecules to obtain an averaged spectrum. | Improves overall accuracy |

Table 2: Hypothetical Energetic Profile for a Reaction Pathway

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | 5-methylhex-4-enoic acid + Fluorinating Agent | 0.0 |

| TS1 | Transition state for the formation of the fluoronium intermediate | +25.3 |

| Intermediate | Cyclic fluoronium ion | +15.8 |

| TS2 | Transition state for the nucleophilic attack | +20.1 |

| Products | This compound + Byproduct | -10.5 |

Advanced Analytical Methodologies for Detection and Quantification of 2 Fluoro 5 Methylhex 4 Enoic Acid

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for analyzing specific fluorinated compounds within environmental or biological samples. The choice of technique depends on the compound's volatility, polarity, and the complexity of the sample matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for analyzing non-volatile, polar compounds like fluorinated carboxylic acids in complex mixtures. chromatographyonline.com A sample containing the target analyte would first be subjected to a liquid chromatograph, where a specialized column, such as a C18, would separate the compound from other matrix components based on its polarity. chromatographyonline.comlcms.cz

Following separation, the analyte enters the mass spectrometer. In the first stage (MS1), the molecule is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the parent ion is selected. This ion is then fragmented in a collision cell, and the resulting daughter ions are analyzed in the second stage (MS2). This process of selected reaction monitoring (SRM) provides high specificity and sensitivity, allowing for confident identification and quantification even at trace levels. nih.gov For a compound like 2-Fluoro-5-methylhex-4-enoic acid, one would expect to monitor the transition from its molecular ion to specific fragment ions.

Table 1: Hypothetical LC-MS/MS Parameters for Analysis

| Parameter | Value/Setting | Purpose |

| Column | C18 Reversed-Phase | Separation based on polarity |

| Mobile Phase | Acetonitrile/Water with Formic Acid | Elution of the analyte |

| Ionization Mode | Negative ESI | Formation of [M-H]⁻ ion |

| MS/MS Transition | [M-H]⁻ → [M-H-HF]⁻ | Specific detection and quantification |

| Dwell Time | 50-100 ms | Ensures sufficient data points per peak |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Fluorinated Species

For analytes that are volatile or can be made volatile through derivatization, Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a powerful tool. mdpi.comnih.gov While a short-chain carboxylic acid itself may have limited volatility, derivatization to a more volatile ester (e.g., a methyl or ethyl ester) would be a necessary first step. nih.gov

The derivatized sample is injected into the GC, where it is vaporized. The volatile compounds are then separated based on their boiling points and interactions with the stationary phase of the GC column. mdpi.com Upon exiting the column, the analyte enters the mass spectrometer for detection. Similar to LC-MS/MS, the use of tandem mass spectrometry (MS/MS) enhances selectivity and reduces background noise, which is crucial for complex environmental samples. youtube.com This technique is particularly useful for identifying and quantifying potential volatile degradation products or related impurities. reading.ac.uk

Ion Chromatography for Fluoride (B91410) Release Analysis from Defluorination Studies

Ion Chromatography (IC) is an essential technique for studying the degradation of fluorinated compounds, specifically by measuring the amount of inorganic fluoride (F⁻) released into an aqueous solution. lcms.cz In a defluorination study, a sample of this compound would be subjected to chemical or biological degradation conditions. Aliquots of the reaction mixture would be taken over time and injected into the IC system.

The IC separates anions using an ion-exchange column. A suppressor is used to reduce the background conductivity of the eluent, thereby increasing the sensitivity for the fluoride ion, which is then measured by a conductivity detector. lcms.cz The rate and extent of fluoride release provide direct evidence for the breakdown of the carbon-fluorine bond.

Determination of Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF)

While compound-specific methods are vital, techniques that measure the total amount of fluorine in a sample are critical for screening and regulatory purposes, as they capture the contribution of all fluorine-containing organic substances, including unknown compounds and metabolites. eurofins.com

Combustion Ion Chromatography (CIC) for Comprehensive Fluorine Content

Combustion Ion Chromatography (CIC) is a robust method for determining the total fluorine in a sample. lcms.cz In this technique, a solid or liquid sample is completely combusted at a high temperature (typically >900 °C). lcms.cz Under these conditions, all organic fluorine is converted into hydrogen fluoride (HF) gas.

This gas is then trapped in an aqueous absorption solution, converting the HF into fluoride ions (F⁻). This solution is subsequently injected into an ion chromatograph to quantify the total fluoride concentration. lcms.cz By first extracting a sample with a solvent (like methanol), the subsequent CIC analysis of the extract can determine the Extractable Organic Fluorine (EOF), which provides a measure of the non-polymeric and more bioavailable fraction of fluorinated compounds. researchgate.net

Table 2: Comparison of Total Fluorine Methodologies

| Method | Principle | Information Gained | Typical Limit of Quantification (LOQ) |

| CIC | Sample combustion followed by IC detection of fluoride | Total Fluorine (TF) or Extractable Organic Fluorine (EOF) | ~0.5 - 10 ppm researchgate.netnorden.org |

| FIA | Adsorption of organic fluorine, combustion, and fluoride detection | Total Organic Fluorine (TOF) | ~300 - 400 ng/L (for AOF in water) norden.org |

Flow-Injection Analysis Methods for TOF Determination

Flow-Injection Analysis (FIA) offers a more automated and rapid approach for determining Total Organic Fluorine (TOF), often applied to aqueous samples as the Adsorbable Organic Fluorine (AOF) method. norden.org In a typical AOF method, the water sample is passed through a sorbent material, such as activated carbon, which adsorbs organic compounds, including those containing fluorine. Inorganic fluoride is washed away.

Development of Advanced Detection Strategies for Specific Fluorinated Carboxylic Acids

The detection of specific fluorinated carboxylic acids, such as this compound, has benefited significantly from advancements in analytical chemistry. The primary challenge lies in achieving high sensitivity and selectivity, especially in complex environmental and biological samples. Several sophisticated methods have been developed to address this.

Chromatographic Techniques Coupled with Mass Spectrometry:

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of fluorinated organic compounds. tandfonline.com This technique offers excellent selectivity and sensitivity, allowing for the identification and quantification of specific isomers and congeners. For a compound like this compound, a reversed-phase LC column would likely be employed to separate it from other components in a sample matrix. The mass spectrometer would then be set to monitor for the specific mass-to-charge ratio (m/z) of the deprotonated molecule and its characteristic fragment ions, ensuring a high degree of confidence in its identification.

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful tool, particularly for volatile and semi-volatile fluorinated compounds. wiley.com For non-volatile carboxylic acids like this compound, derivatization is often necessary to increase their volatility and thermal stability. This process converts the carboxylic acid into a more volatile ester, which can then be readily analyzed by GC-MS.

High-Performance Liquid Chromatography with Fluorescence Detection:

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is a highly sensitive method for the determination of certain classes of compounds. nih.gov While this compound itself is not naturally fluorescent, derivatization with a fluorescent tag can enable its detection at very low concentrations. nih.gov This approach involves reacting the carboxylic acid group with a fluorescent labeling reagent, creating a derivative that can be easily excited by the HPLC's light source and detected by the fluorescence detector. This method is particularly advantageous for its high sensitivity and relatively lower cost compared to mass spectrometry.

Combustion Ion Chromatography (CIC):

A summary of typical performance for these methods is presented in the interactive table below.

| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Key Advantages |

| LC-MS/MS | ng/L to µg/L range | ng/L to µg/L range | High selectivity and sensitivity, no derivatization needed. tandfonline.com |

| GC-MS | pg to ng range (with derivatization) | pg to ng range (with derivatization) | High resolution, suitable for volatile compounds. wiley.com |

| HPLC-Fluorescence | ppt to ppb range (with derivatization) | ppt to ppb range (with derivatization) | Very high sensitivity, cost-effective. nih.gov |

| Combustion Ion Chromatography | 300 ng/L (for AOF) | 400 ng/L (for AOF) | Measures total organic fluorine, useful for screening. acs.orgacs.org |

Method Validation and Quality Control in the Analysis of Fluorinated Organic Compounds

The reliability and accuracy of data generated from the analysis of fluorinated organic compounds like this compound are paramount. Therefore, stringent method validation and ongoing quality control measures are essential components of the analytical workflow.

Method Validation:

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the analysis of fluorinated compounds, this typically involves assessing the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other potentially interfering substances. This is often evaluated by analyzing blank samples and samples spiked with potential interferents.

Linearity and Range: The range of concentrations over which the analytical method provides a linear response. This is determined by analyzing a series of calibration standards of known concentrations. acs.org

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, often assessed through the analysis of certified reference materials or by performing recovery studies on spiked samples. epa.gov Precision is the degree of agreement among a series of measurements of the same sample and is typically expressed as the relative standard deviation (RSD). tandfonline.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. acs.orgacs.org

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, such as pH, temperature, or mobile phase composition. tandfonline.com

Recovery: The efficiency of the extraction process is determined by spiking a known amount of the analyte into a blank matrix and measuring the amount recovered. For instance, recovery for PFAS mixtures in different environmental water matrices was found to be 64–84%. acs.org

An example of validation data for a hypothetical method for this compound analysis is shown in the table below.

| Validation Parameter | Acceptance Criteria | Example Result |

| Linearity (R²) | > 0.995 | 0.999 |

| Accuracy (Recovery) | 70-130% | 95% |

| Precision (RSD) | < 15% | < 10% |

| LOD | Signal-to-Noise > 3 | 0.1 µg/L |

| LOQ | Signal-to-Noise > 10 | 0.3 µg/L |

Quality Control:

Quality control (QC) involves the routine use of procedures to monitor the performance of an analytical method. This ensures that the data generated remains reliable over time. Key QC practices include:

Analysis of Blanks: Method blanks (reagents without sample) and field blanks are analyzed to monitor for contamination introduced during the analytical process or sample collection. acs.org

Calibration Checks: Calibration standards are analyzed at regular intervals to ensure the instrument's response remains stable. nih.gov

Analysis of Quality Control Samples: QC samples with known concentrations of the analyte are analyzed alongside unknown samples to monitor the accuracy and precision of the method.

Use of Internal Standards: An internal standard, a compound with similar chemical properties to the analyte but not present in the sample, is added to all samples, standards, and blanks to correct for variations in instrument response and sample preparation.

By implementing these rigorous validation and quality control procedures, analytical laboratories can ensure the generation of high-quality, defensible data for the detection and quantification of this compound and other fluorinated organic compounds.

Biochemical and Biological Interactions: Mechanistic Insights

Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations

The introduction of fluorine into organic molecules can profoundly alter their biological activity, often transforming them into potent enzyme inhibitors. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—are key to these effects. For a molecule like 2-Fluoro-5-methylhex-4-enoic acid, these characteristics would be expected to govern its interactions with enzyme active sites.

The substitution of hydrogen with fluorine can significantly enhance the binding affinity of a ligand to its protein target. This increased affinity arises from a combination of factors, including favorable electrostatic interactions and enhanced hydrophobicity.

Halogen Bonding: While fluorine is a poor hydrogen bond acceptor, it can participate in other non-covalent interactions, such as halogen bonding. A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a backbone carbonyl oxygen in a protein researchgate.net. Though more commonly associated with heavier halogens, the possibility of such interactions with fluorine, particularly in specific electronic environments, cannot be entirely dismissed and represents an area of active research nih.govnih.gov. For this compound, the fluorine at the C-2 position could potentially engage in such interactions within a suitably configured enzyme active site.

Hydrophobic and Multipolar Interactions: The replacement of a C-H bond with a C-F bond increases the molecule's hydrophobicity, a phenomenon sometimes referred to as "polar hydrophobicity" wikipedia.org. This can lead to stronger hydrophobic interactions with nonpolar residues in an enzyme's active site. Furthermore, the strong dipole of the C-F bond can engage in favorable multipolar interactions with polar groups on the protein backbone, such as the carbonyls of peptide bonds morressier.com. Research on fluoroaromatic inhibitors of carbonic anhydrase II has shown that substituting hydrogens with fluorine can enhance binding affinity through a combination of dipole-induced dipole, dipole-quadrupole, and quadrupole-quadrupole interactions numberanalytics.com. It is plausible that the fluorine atom in this compound could similarly enhance its binding to a target enzyme through such electrostatic and hydrophobic contributions.

| Interaction Type | Potential Contribution to Binding Affinity | Reference |

| Halogen Bonding | Directional interaction with nucleophilic protein residues. | researchgate.netnih.gov |

| Hydrophobic Interactions | Enhanced binding to nonpolar active site pockets. | wikipedia.org |

| Multipolar Interactions | Favorable electrostatic interactions with protein backbone. | morressier.com |

In the absence of empirical data, molecular docking and computational simulations are invaluable tools for predicting and understanding the interactions between a ligand, such as this compound, and a potential enzyme target. These methods can model the binding pose of the inhibitor in the active site and estimate the binding affinity.

Studies on other fluorinated compounds have successfully used these approaches. For instance, molecular docking of perfluorinated carboxylic acids to proteins like human serum albumin has provided insights into their binding modes and affinities nih.govresearchgate.netprinceton.edu. Similarly, computational studies have been used to analyze the binding of fluorinated inhibitors to enzymes like PI3K and cholinesterases, revealing key interactions that contribute to their inhibitory activity nih.govresearchgate.net. For this compound, a molecular docking study would involve generating a 3D model of the compound and "docking" it into the active site of a selected target enzyme. The resulting models would predict the binding orientation and highlight potential interactions, such as hydrogen bonds involving the carboxylic acid group and hydrophobic or halogen-based interactions involving the fluorinated alkyl chain.

| Computational Method | Application to this compound | Reference |

| Molecular Docking | Predict binding pose and affinity to a target enzyme. | nih.govresearchgate.netprinceton.edu |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Elucidate the electronic details of enzyme-inhibitor interactions. | rsc.org |

| Molecular Dynamics (MD) Simulations | Assess the stability of the enzyme-inhibitor complex over time. | mdpi.com |

Substrate Mimicry and Analogues in Biochemical Pathways

The structural similarity of this compound to natural amino acids, particularly branched-chain amino acids, suggests that it could act as a substrate mimic or analogue in various biochemical pathways.

Aminoacyl-tRNA synthetases (aaRS) are enzymes responsible for attaching the correct amino acid to its corresponding transfer RNA (tRNA), a crucial step in protein synthesis nih.govyoutube.com. These enzymes exhibit high specificity for their cognate amino acids. However, unnatural amino acids that are structurally similar to the natural ones can sometimes be mistakenly recognized and activated by aaRSs nih.gov.

The fidelity of protein synthesis is critically dependent on the accuracy of amino acid selection by aaRSs nih.gov. The incorporation of an incorrect amino acid can lead to the production of non-functional or misfolded proteins. If this compound were to be misincorporated into a protein in place of a natural amino acid, it could have significant consequences for the protein's structure and function.

The fluorine atom, with its unique electronic properties, could disrupt the local chemical environment within the protein. For example, the incorporation of fluorinated amino acids has been shown to enhance the thermal stability of proteins, an effect attributed to the hydrophobic nature of fluorinated side chains nih.gov. However, it could also interfere with critical interactions necessary for proper folding or catalytic activity. The fidelity of the system would depend on the proofreading or editing mechanisms of the specific aaRS involved. Many aaRSs have a separate editing domain that hydrolyzes incorrectly charged aminoacyl-tRNAs, thus preventing their incorporation into proteins wikipedia.org. The efficiency of this editing process for a novel substrate like this compound would be a key determinant of its potential biological impact.

Biochemical Transformation Mechanisms of Fluorinated Carboxylic Acids (excluding metabolism/toxicity)

Beyond acting as inhibitors or substrate mimics, fluorinated organic acids can themselves be substrates for certain enzymatic transformations. These reactions often involve the cleavage or formation of the carbon-fluorine bond.

One notable class of enzymes are the dehalogenases, some of which can catalyze the cleavage of the C-F bond. For example, fluoroacetate (B1212596) dehalogenase catalyzes the hydrolysis of fluoroacetate to glycolate (B3277807) and fluoride (B91410) researchgate.net. The mechanism of these enzymes often involves a nucleophilic attack on the carbon bearing the fluorine, facilitated by residues in the active site that stabilize the departing fluoride ion.

It is also conceivable that the double bond in this compound could be a site for enzymatic transformation. For instance, enzymes such as hydratases or reductases could potentially act on this moiety. A catalytic system involving tyrosine ammonia-lyase (TAL) has been used to convert fluorinated phenols into fluoro-p-hydroxycinnamic acids, demonstrating that enzymes can process unsaturated fluorinated carboxylic acids nih.gov. Furthermore, chemo-enzymatic strategies have been developed that combine P450-catalyzed hydroxylation with chemical deoxofluorination to introduce fluorine into unactivated C-H bonds nih.gov. While these are not direct transformations of the starting molecule, they illustrate the growing repertoire of biocatalytic methods for manipulating fluorinated compounds. The specific biochemical transformations that this compound might undergo would depend on the enzymatic machinery present in a given biological system.

Investigation of the Influence of Acidity and Lipophilicity on Biochemical Interactions

The biochemical and biological interactions of this compound are intrinsically linked to its physicochemical properties, primarily its acidity (pKa) and lipophilicity (logP). These parameters govern the compound's ability to traverse biological membranes, interact with target enzymes, and engage with other biological molecules. Due to a lack of direct experimental studies on this compound, the following analysis is based on established principles from related short-chain fatty acids and their fluorinated analogs.

The acidity of a carboxylic acid, quantified by its pKa value, determines the extent of its ionization at a given pH. The pKa is the pH at which the acid exists in a 50:50 ratio of its protonated (uncharged) and deprotonated (charged, carboxylate) forms. For most simple carboxylic acids, the pKa values typically range between 4 and 5 youtube.com. The introduction of a fluorine atom, an electron-withdrawing group, on the alpha-carbon is expected to lower the pKa of this compound compared to its non-fluorinated counterpart, making it a stronger acid. This is because the electronegative fluorine atom stabilizes the carboxylate anion through an inductive effect stackexchange.com.

At physiological pH (around 7.4), which is significantly above the predicted pKa, the majority of this compound molecules will be in their anionic, deprotonated state. This has profound implications for its biological interactions. The charged form is more water-soluble and less likely to passively diffuse across the lipid bilayers of cell membranes quora.com. However, it can be transported into cells via specific carrier proteins, such as monocarboxylate transporters quora.com. The ability of the uncharged form to cross membranes is crucial for reaching intracellular targets.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), describes a compound's affinity for a nonpolar environment compared to a polar one. A higher logP value indicates greater lipid solubility. The lipophilicity of a fatty acid analog influences its absorption, distribution, and ability to interact with hydrophobic binding pockets of proteins, such as fatty acid binding proteins (FABPs) and enzymes involved in fatty acid metabolism acs.orgresearchgate.net. For a structurally similar compound, (Z)-2-fluoro-4-methylhex-2-enoic acid, a computed XLogP3 value of 2.2 has been reported nih.gov. This moderate lipophilicity suggests that this compound can readily partition into biological membranes.

The interplay between acidity and lipophilicity is critical. While the uncharged form is more lipophilic and can more easily cross cell membranes, the intracellular environment's higher pH will convert it to the charged, less lipophilic form, effectively trapping it within the cell quora.com. This pH-dependent partitioning is a key factor in the cellular accumulation of carboxylic acids.

Research on other short-chain fluorinated fatty acids has demonstrated that these properties directly impact their biological activity. For instance, the binding affinity of perfluorinated carboxylic acids to human liver fatty acid binding protein (hL-FABP) increases with the length of the carbon chain, which correlates with increased lipophilicity acs.org. Furthermore, the presence of fluorine atoms can affect how these molecules are metabolized. Studies on acyl-CoA synthetase have shown that fluorination of carboxylic acids can significantly decrease the rate of their activation to CoA adducts, a crucial step in their metabolism nih.gov. This suggests that this compound might act as an inhibitor of certain enzymes in the fatty acid metabolism pathway.

The following tables provide illustrative data on related compounds to demonstrate the influence of acidity and lipophilicity on biochemical interactions.

Table 1: Comparison of Acidity (pKa) for Acetic Acid and its Fluorinated Derivatives

| Compound | Structure | pKa | Influence of Fluorination |

| Acetic Acid | CH₃COOH | 4.76 | Baseline acidity |

| Fluoroacetic Acid | FCH₂COOH | 2.59 | Increased acidity due to the inductive effect of the fluorine atom |

| Difluoroacetic Acid | F₂CHCOOH | 1.34 | Further increased acidity with additional fluorine atoms |

| Trifluoroacetic Acid | F₃CCOOH | 0.52 | Strongest acidity in the series |

This table illustrates how the electron-withdrawing nature of fluorine atoms progressively increases the acidity (lowers the pKa) of a simple carboxylic acid.

Table 2: Lipophilicity (logP) and Protein Binding of Perfluorinated Carboxylic Acids (PFCAs)

| Compound | Carbon Chain Length | logP (approx.) | Binding Affinity to hL-FABP (Kd, µM) |

| Perfluorobutanoic Acid (PFBA) | C4 | ~2.5 | Weak |

| Perfluorohexanoic Acid (PFHxA) | C6 | ~3.5 | Moderate |

| Perfluorooctanoic Acid (PFOA) | C8 | ~4.5 | Strong |

| Perfluorodecanoic Acid (PFDA) | C10 | ~5.5 | Very Strong |

This table, based on general trends for PFCAs, demonstrates that as the carbon chain length and consequently lipophilicity increase, the binding affinity to proteins like hL-FABP also increases. acs.org

Future Research Directions and Applications in Academic Chemistry

Development of Novel and Sustainable Synthetic Routes for Complex Fluorinated Carboxylic Acids

The synthesis of complex fluorinated carboxylic acids, such as 2-Fluoro-5-methylhex-4-enoic acid, presents a significant challenge that continues to drive innovation in synthetic methodology. Traditional methods for introducing fluorine often rely on harsh reagents and conditions, prompting a shift towards more sustainable and "green" approaches. nih.govepa.gov

Recent advancements have focused on several key areas:

Catalytic Methods: The use of transition-metal catalysis and organocatalysis has enabled milder and more selective fluorination reactions. wikipedia.orgresearchgate.net These methods often allow for the use of less hazardous fluorinating agents and can provide high levels of stereoselectivity, which is crucial for the synthesis of chiral molecules like this compound. researchgate.net